MMP-1 Inhibitory Potency: Pentafluorophenyl vs. Other Aryl Moieties
In a direct comparative study of N-4-nitrobenzylsulfonylglycine hydroxamate derivatives, compounds incorporating the pentafluorophenylsulfonyl (PFP) moiety at the P1′ position were among the most potent MMP-1 inhibitors identified. The PFP-containing analog achieved a Ki in the range of 3–5 nM, a potency level matched only by the 3-trifluoromethylphenylsulfonyl analog within the series tested [1]. This places the PFP derivative's affinity for the short-pocket MMP-1 enzyme at the low nanomolar threshold, a critical benchmark for effective inhibition.
| Evidence Dimension | MMP-1 Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 3–5 nM |
| Comparator Or Baseline | 3-trifluoromethylphenylsulfonyl analog (Ki 3–5 nM); other substituted aryl sulfonyl analogs (less effective, not quantified in this range) |
| Quantified Difference | Equivalent potency to the 3-trifluoromethylphenyl analog; superior to most other aryl sulfonyl moieties tested. |
| Conditions | In vitro enzyme inhibition assay using MMP-1 and a thioester substrate. |
Why This Matters
This data directly validates the selection of the pentafluorophenyl moiety over other aryl sulfonyl groups for achieving maximal potency against MMP-1, a key target in anti-arthritic and anti-cancer drug discovery.
- [1] Scozzafava, A., & Supuran, C. T. (2000). Protease Inhibitors: Synthesis of Potent Bacterial Collagenase and Matrix Metalloproteinase Inhibitors Incorporating N-4-Nitrobenzylsulfonylglycine Hydroxamate Moieties. Journal of Medicinal Chemistry, 43(8), 1590-1598. View Source
